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Compound of Interest

Compound Name: 3-(1,3-Thiazol-4-yl)aniline

cat. No.: B144720

An in-depth technical guide on the molecular structure, properties, synthesis, and potential
applications of 3-(1,3-Thiazol-4-yl)aniline, prepared for researchers, scientists, and drug
development professionals.

Abstract

3-(1,3-Thiazol-4-yl)aniline is a heterocyclic organic compound featuring a core structure that
combines an aniline moiety with a thiazole ring.[1] This scaffold is of significant interest in
medicinal chemistry due to the established biological activities of both thiazole and aniline
derivatives, which are present in numerous pharmacologically active agents.[2][3][4][5]
Thiazole-containing compounds are known to exhibit a wide range of therapeutic effects,
including anticancer, antimicrobial, and anti-inflammatory properties.[4][6][7][8] This technical
guide provides a comprehensive overview of the molecular structure, physicochemical
properties, spectroscopic characterization, and a plausible synthetic pathway for 3-(1,3-
Thiazol-4-yl)aniline. Furthermore, it explores the potential applications of this scaffold in drug
discovery, highlighting relevant biological pathways and experimental workflows.

Molecular Structure and Physicochemical
Properties

The core structure of 3-(1,3-Thiazol-4-yl)aniline consists of an aniline ring substituted at the
meta-position (C3) with the C4 position of a 1,3-thiazole ring. The fundamental properties of
this molecule are summarized below.

Figure 1: 2D Chemical Structure of 3-(1,3-Thiazol-4-yl)aniline.
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Table 1: Physicochemical and Identification Properties

Property Value Source

IUPAC Name 3-(1,3-thiazol-4-yl)aniline [9]

3-(Thiazol-4-yl)aniline, 3-
Synonyms ) . [9]
thiazol-4-ylaniline

CAS Number 134812-28-5 [9][10][11]
Molecular Formula CoHsN2S [O][10][11]
Molecular Weight 176.24 g/mol [9][10][11]
Physical Form Solid [10]
XLogP3 1.9 [°]

InChi Key IEKBOUQLQRHVRN- oy12]

UHFFFAOYSA-N

| SMILES | NC1=CC(C2=CSC=N2)=CC=C1 |[10][12] |

Spectroscopic Characterization

While specific experimental spectra for this exact compound are not widely published, its
structure allows for the prediction of characteristic spectroscopic data based on the constituent
functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on both the aniline and thiazole rings. The amine (-NHz) protons would likely appear as
a broad singlet.

Table 2: Predicted *H NMR Chemical Shifts (in DMSO-ds)
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Protons Predicted & (ppm) Multiplicity Notes

Proton adjacent to

Thiazole H-2 ~8.9-9.2 S N and S in the
thiazole ring.

Thiazole H-5 ~7.8-8.1 S

Complex multiplet for

Aniline Ar-H ~6.5-7.5 m the four protons on
the aniline ring.

| Amine -NHz2 | ~5.0 - 5.5 | br s | Broad singlet, chemical shift can vary with concentration and

solvent. |

13C NMR: The carbon NMR would display nine unique signals corresponding to each carbon

atom in the molecule.

Table 3: Predicted 3C NMR Chemical Shifts (in DMSO-ds)

Carbon Predicted & (ppm) Notes
Thiazole C-2 ~150 - 155
) Carbon bearing the aniline
Thiazole C-4 ~140 - 145 ]
substituent.
Thiazole C-5 ~115-120
- Carbon attached to the amine
Aniline C-NH:2 ~148 - 152
group.
N ] Carbon attached to the
Aniline C-Thiazole ~135 - 140

thiazole ring.

| Aniline Ar-C | ~110 - 130 | Remaining four aromatic carbons of the aniline ring. |

Infrared (IR) Spectroscopy
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The IR spectrum provides information about the functional groups present. Key absorption
bands are predicted below.

Table 4: Predicted IR Absorption Bands

Predicted
Functional Group Vibration Mode Wavenumber Intensity
(cm™)
. Medium, Sharp
Symmetric & .
. . (typically two
N-H (Amine) Asymmetric 3300 - 3500 .
bands for primary
Stretch )
amine)[13]
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
N-H (Amine) Bend (Scissoring) 1590 - 1650 Medium to Strong[13]
Aromatic C=C Stretch 1450 - 1600 Medium
Thiazole C=N Stretch ~1550 - 1620 Medium

| Aromatic C-N | Stretch | 1250 - 1335 | Strong[13] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using
a soft ionization technique like Electrospray lonization (ESI) is preferable to preserve the
molecular ion.[14]

Table 5: Predicted Mass Spectrometry Fragments (ESI-MS)
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Predicted m/z Proposed Fragment lon Notes

Protonated molecular ion,
177.04 [M+H]* confirming the molecular
weight.[14]

Loss of hydrogen cyanide, a
150.02 [M+H - HCN]* common fragmentation for
nitrogen heterocycles.[14]

93.06 [CeH7N]* Aniline fragment.

| 85.00 | [C3H3NS]* | Thiazole ring fragment.[14] |

Experimental Protocols
Generalized Protocol for Synthesis

A plausible and common method for the synthesis of the thiazole ring is the Hantzsch thiazole
synthesis.[2] This involves the reaction of an a-haloketone with a thioamide. For 3-(1,3-
Thiazol-4-yl)aniline, this would involve a multi-step process.

Generalized Synthesis Workflow

Bromination ) Hantzsch Thiazole Synthesis ) "
G'Am‘"c'acemhe"""e)_’[(e.g L Br2, HBrJ"G'B“’m"'l'(S'am'”"p“e”y')e‘"a”'1’°”Hwnh Formamide/P4S10 or Thioformanide) Sl

Click to download full resolution via product page
Figure 2: Plausible workflow for the synthesis of 3-(1,3-Thiazol-4-yl)aniline.

Methodology:

o Synthesis of a-haloketone intermediate: 3-Aminoacetophenone is brominated using a
suitable brominating agent (e.g., bromine in acetic acid or copper(ll) bromide) to yield 2-
bromo-1-(3-aminophenyl)ethan-1-one. The reaction is typically performed at room
temperature and monitored by Thin Layer Chromatography (TLC).
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e Cyclocondensation (Hantzsch Reaction): The resulting 2-bromo-1-(3-aminophenyl)ethan-1-
one (1 equivalent) is dissolved in a suitable solvent such as ethanol or dioxane.
Thioformamide (1.1 equivalents) is added, and the mixture is refluxed for several hours.

o Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under
reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate
solution) and extracted with an organic solvent like ethyl acetate.

 Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,
and concentrated. The crude product is purified by column chromatography on silica gel
using a gradient of hexane and ethyl acetate as the eluent to yield pure 3-(1,3-Thiazol-4-
ylaniline.

Generalized Protocol for Characterization

NMR Spectroscopy:

e 'H and 3C NMR spectra are recorded on a 400 MHz spectrometer.[15][16]
e Samples are dissolved in a deuterated solvent (e.g., CDCIs or DMSO-ds).

o Chemical shifts (d) are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
as an internal standard.[17]

IR Spectroscopy:

» IR spectra are recorded on an FTIR spectrometer.[16]

e Solid samples are typically analyzed using KBr pellets.[17]
e Spectra are recorded in the 4000-400 cm~1 region.[16]
Mass Spectrometry:

o High-resolution mass spectra (HRMS) are obtained using an ESI-TOF (Electrospray
lonization-Time of Flight) mass spectrometer.[18]

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b144720?utm_src=pdf-body
https://www.benchchem.com/product/b144720?utm_src=pdf-body
https://www.rsc.org/suppdata/c8/qo/c8qo01289j/c8qo01289j1.pdf
https://www.rsc.org/suppdata/c7/gc/c7gc02892j/c7gc02892j1.pdf
https://rasayanjournal.co.in/admin/php/upload/4421_pdf.pdf
https://www.rsc.org/suppdata/c7/gc/c7gc02892j/c7gc02892j1.pdf
https://rasayanjournal.co.in/admin/php/upload/4421_pdf.pdf
https://www.rsc.org/suppdata/c7/gc/c7gc02892j/c7gc02892j1.pdf
https://www.mdpi.com/1422-8599/2022/4/M1479
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

e The sample is prepared as a dilute solution (e.g., 1 mg/mL) in a solvent like methanol or
acetonitrile and introduced via direct infusion or LC-MS.[14]

Relevance and Applications in Drug Discovery

The 3-(1,3-Thiazol-4-yl)aniline scaffold is a valuable building block in drug discovery due to
the pharmacological importance of its constituent rings. Thiazole derivatives are known to act

on a variety of biological targets.[4]
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Figure 3: A typical workflow for identifying and optimizing lead compounds in drug discovery.
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Potential as Kinase Inhibitors

Many small molecule kinase inhibitors feature nitrogen-containing heterocyclic scaffolds like
thiazole. These structures can form key hydrogen bonds and hydrophobic interactions within
the ATP-binding pocket of kinases. For example, thiazole derivatives have been investigated as
inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in
angiogenesis and cancer therapy.[4]
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Figure 4: Example of a signaling pathway where thiazole-based compounds may act as
inhibitors.

The aniline portion of the molecule provides a versatile handle for chemical modification,
allowing for the exploration of structure-activity relationships (SAR) to improve potency,
selectivity, and pharmacokinetic properties. The amino group can be functionalized to introduce
different substituents that can probe various regions of a target's binding site.

Conclusion

3-(1,3-Thiazol-4-yl)aniline represents a molecule of high strategic value for chemical biology
and drug discovery. Its structure combines two pharmacologically relevant motifs, making it an
attractive starting point for the synthesis of compound libraries aimed at a wide range of
biological targets. This guide has provided a technical overview of its structure, predicted
properties, and a generalized framework for its synthesis and characterization. Further
experimental validation of its biological activity is required to fully elucidate its therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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